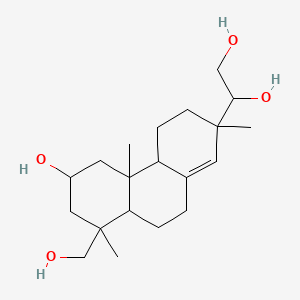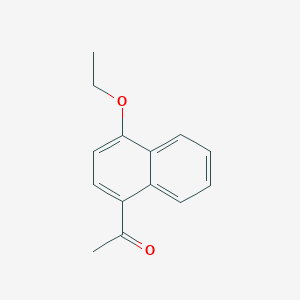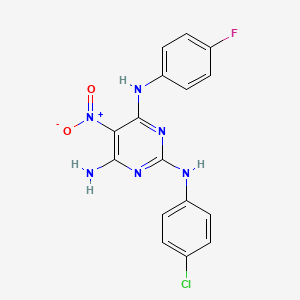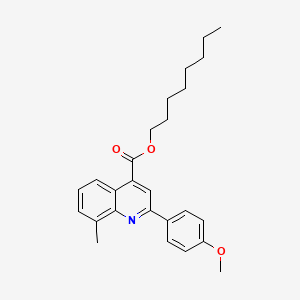![molecular formula C32H28N2O B12467123 4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)
4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of four phenyl groups and a diazatricyclic framework, making it a subject of interest in various fields of chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE typically involves the reaction of diethylene glycol and hydrazine hydrate under controlled conditions. The reaction mixture is heated at 100°C for an hour, followed by the addition of potassium hydroxide (KOH). The excess hydrazine hydrate is distilled off, and the resulting solution is further heated at 200°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in the presence of a catalyst like iron (Fe) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticholinergic properties.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE involves its interaction with specific molecular targets. The compound’s diazatricyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticholinergic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,8,9,10-Tetraaryl-1,3-diazaadamantan-6-one: Similar in structure but with different aryl groups.
1,3-Diazaadamantane derivatives: Share the diazatricyclic framework but differ in substituents and functional groups
Uniqueness
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE is unique due to its specific arrangement of phenyl groups and the stability of its tricyclic structure.
Propiedades
Fórmula molecular |
C32H28N2O |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
4,8,9,10-tetraphenyl-1,3-diazatricyclo[5.1.1.13,5]decan-6-one |
InChI |
InChI=1S/C32H28N2O/c35-32-26-28(22-13-5-1-6-14-22)33(29(26)23-15-7-2-8-16-23)21-34-30(24-17-9-3-10-18-24)27(32)31(34)25-19-11-4-12-20-25/h1-20,26-31H,21H2 |
Clave InChI |
GQEOESVBSCGECK-UHFFFAOYSA-N |
SMILES canónico |
C1N2C(C(C2C3=CC=CC=C3)C(=O)C4C(N1C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide](/img/structure/B12467073.png)
methyl}phenol](/img/structure/B12467078.png)

![1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467089.png)

![2,4-dichlorophenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12467104.png)

![1,1,9,9a-tetramethyl-3aH,4H,7H,8H,9H,9bH-naphtho[2,1-c][1,2]dioxol-5-one](/img/structure/B12467121.png)
![4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium](/img/structure/B12467122.png)
![N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12467128.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467136.png)

